methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Overview
Description
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is an organic compound with the molecular formula C20H23BO4. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
This compound is a boronic acid ester intermediate with benzene rings , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
Boronic acid esters are known to be used in various organic synthesis reactions, including the suzuki coupling reaction . They can form carbon-carbon bonds, which is a crucial process in the synthesis of various organic compounds .
Result of Action
As a boronic acid ester, it is likely to be involved in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1,1’-biphenyl-4-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures. The resulting product is then esterified with methanol to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Boronic acids or borate esters.
Reduction Products: Alcohols.
Scientific Research Applications
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different substituents on the aromatic ring.
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of synthetic applications, especially in the formation of carbon-carbon bonds through cross-coupling reactions .
Properties
IUPAC Name |
methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-15(11-13-17)14-6-8-16(9-7-14)18(22)23-5/h6-13H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIUSKAKTDYOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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